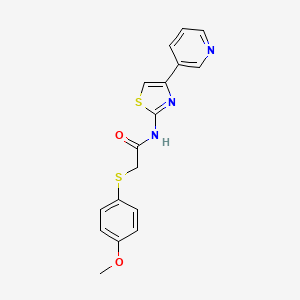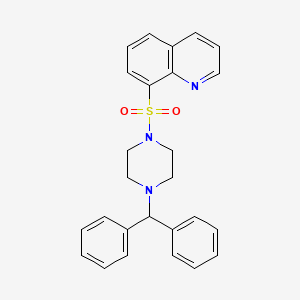![molecular formula C9H11ClN2O5 B2451592 4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248404-07-9](/img/structure/B2451592.png)
4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMOX, and it is a member of the oxazole family of compounds. In
Mécanisme D'action
The mechanism of action of CMOX is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. CMOX may also inhibit the growth of cancer cells by interfering with their DNA replication and cell division. Additionally, CMOX has been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
CMOX has been shown to have a number of biochemical and physiological effects. In bacterial and fungal cells, CMOX inhibits cell wall synthesis, leading to cell death. In cancer cells, CMOX inhibits DNA replication and cell division, leading to cell death. Additionally, CMOX has been shown to have anti-inflammatory properties, which may be responsible for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMOX in lab experiments is its broad spectrum of activity against bacteria and fungi. Additionally, CMOX has been shown to be effective against drug-resistant strains of bacteria and fungi. However, one limitation of using CMOX in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of CMOX. One area of research is the development of new antibiotics based on the structure of CMOX. Another area of research is the development of new anticancer drugs based on the mechanism of action of CMOX. Additionally, further research is needed to fully understand the mechanism of action of CMOX and its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, CMOX is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis of CMOX involves the reaction of 4-chloro-5-amino-1,2-oxazole-3-carboxylic acid with isobutyl chloroformate in the presence of a base such as triethylamine. CMOX has been extensively studied for its potential applications in the field of medicine, including as an antibiotic, anticancer drug, and treatment for inflammatory diseases. While there are advantages to using CMOX in lab experiments, there are also limitations due to its potential toxicity. Future research is needed to fully understand the mechanism of action of CMOX and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of CMOX involves the reaction of 4-chloro-5-amino-1,2-oxazole-3-carboxylic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. This synthesis method has been widely used in the preparation of CMOX for scientific research purposes.
Applications De Recherche Scientifique
CMOX has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, CMOX has been found to inhibit the growth of cancer cells, making it a potential anticancer drug. Furthermore, CMOX has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
4-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c1-9(2,3)16-8(15)11-6-4(10)5(7(13)14)12-17-6/h1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQNLFWQECJZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NO1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-4-chloro-1,2-oxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)









![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)
![(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2451529.png)

![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)